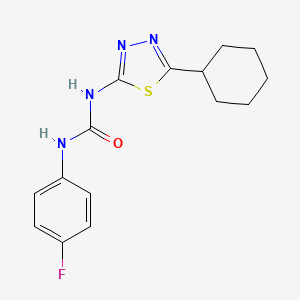
N-(2,4-dimethoxyphenyl)-N'-ethylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethoxyphenyl)-N'-ethylthiourea, also known as ethopabate, is a chemical compound that belongs to the class of thioureas. It is widely used in the field of veterinary medicine as an anticoccidial agent, which is used to prevent and treat coccidiosis in poultry and other animals. Coccidiosis is a parasitic disease that affects the intestinal tract of animals, causing severe diarrhea, weight loss, and even death. Ethopabate is known for its effectiveness in controlling coccidiosis, and it has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential future applications.
作用機序
The mechanism of action of N-(2,4-dimethoxyphenyl)-N'-ethylthiourea is not fully understood, but it is believed to involve the inhibition of several key enzymes and metabolic pathways in the parasites. Ethopabate has been shown to inhibit the activity of fumarate reductase, a key enzyme involved in the energy metabolism of the parasites. It also inhibits the synthesis of DNA and RNA, which are essential for the growth and reproduction of the parasites.
Biochemical and Physiological Effects:
Ethopabate has been shown to have no significant adverse effects on the health and growth of poultry and other animals when used at recommended doses. It is rapidly absorbed and metabolized in the body, and it is excreted mainly in the urine. Ethopabate has been shown to have no significant effects on the liver, kidney, or other organs when used at recommended doses.
実験室実験の利点と制限
Ethopabate has several advantages as an anticoccidial agent in laboratory experiments. It is highly effective in controlling coccidiosis caused by various species of Eimeria, and it is relatively easy to administer to animals. Ethopabate is also relatively inexpensive compared to other anticoccidial agents, making it an attractive option for researchers. However, N-(2,4-dimethoxyphenyl)-N'-ethylthiourea has some limitations as well. It has been shown to be less effective against some strains of Eimeria, and it may not be suitable for use in certain animal species or under certain conditions.
将来の方向性
There are several potential future directions for research on N-(2,4-dimethoxyphenyl)-N'-ethylthiourea. One area of interest is the development of new formulations and delivery methods for the compound, which could improve its effectiveness and reduce its side effects. Another area of interest is the study of the mechanism of action of N-(2,4-dimethoxyphenyl)-N'-ethylthiourea, which could lead to the development of new anticoccidial agents with improved efficacy and safety. Additionally, research could focus on the use of N-(2,4-dimethoxyphenyl)-N'-ethylthiourea in combination with other drugs or vaccines to enhance its effectiveness in controlling coccidiosis. Finally, research could explore the potential use of N-(2,4-dimethoxyphenyl)-N'-ethylthiourea in other parasitic diseases affecting animals or humans.
合成法
Ethopabate can be synthesized by reacting 2,4-dimethoxyaniline with ethyl isothiocyanate in the presence of a base such as sodium hydroxide. The reaction produces N-(2,4-dimethoxyphenyl)-N'-ethylthiourea as a white crystalline solid, which can be purified by recrystallization from a suitable solvent.
科学的研究の応用
Ethopabate has been extensively studied for its potential use as an anticoccidial agent in poultry and other animals. It has been shown to be highly effective in controlling coccidiosis caused by various species of Eimeria, the parasitic protozoa responsible for the disease. Ethopabate works by inhibiting the growth and reproduction of the parasites, thereby reducing the severity of the infection and preventing its spread.
特性
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-ethylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-4-12-11(16)13-9-6-5-8(14-2)7-10(9)15-3/h5-7H,4H2,1-3H3,(H2,12,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMGKQUXPNKRINV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)NC1=C(C=C(C=C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![benzyl [(1-phenyl-1H-tetrazol-5-yl)thio]acetate](/img/structure/B5757405.png)
![N,3-dimethyl-N-[2-(2-pyridinyl)ethyl]-2-buten-1-amine](/img/structure/B5757409.png)

![N-(4-fluorophenyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5757431.png)
![ethyl 2-{[(3,4-dichlorophenyl)acetyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B5757434.png)
![N,N'-[1,4-phenylenebis(methylene)]diisonicotinamide](/img/structure/B5757444.png)
![4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzaldehyde [4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5757451.png)
![9-ethyl-2-(4-nitrophenyl)-9H-imidazo[1,2-a]benzimidazole](/img/structure/B5757460.png)

![N-{[(2-methylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5757470.png)
![N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B5757471.png)


![2-chloro-N-[4-(3-pyridinyloxy)phenyl]benzamide](/img/structure/B5757497.png)